

Spectroscopic Profile of 1-(2-Methoxyethyl)-2-thiourea: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Methoxyethyl)-2-thiourea

Cat. No.: B016854

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **1-(2-Methoxyethyl)-2-thiourea**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy. Detailed, adaptable experimental protocols for acquiring this data are also provided.

Chemical Structure and Properties

- IUPAC Name: **1-(2-Methoxyethyl)-2-thiourea**
- Molecular Formula: C₄H₁₀N₂OS
- Molecular Weight: 134.20 g/mol
- CAS Number: 102353-42-4

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(2-Methoxyethyl)-2-thiourea**. These predictions are based on known chemical shifts and fragmentation patterns of analogous thiourea derivatives and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5 - 8.5	Broad Singlet	2H	NH_2
~5.8 - 6.8	Broad Singlet	1H	NH
~3.65	Triplet	2H	$-\text{CH}_2\text{-N}$
~3.50	Triplet	2H	$-\text{CH}_2\text{-O}$
~3.35	Singlet	3H	O-CH_3

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~183	C=S
~70	$-\text{CH}_2\text{-O}$
~59	O-CH_3
~45	$-\text{CH}_2\text{-N}$

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid Phase, KBr)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H Stretching (NH ₂)
~3150	Medium	N-H Stretching (NH)
2950 - 2850	Medium	C-H Stretching (Aliphatic)
~1620	Strong	N-H Bending (Amine Scissoring)
~1550	Strong	C-N Stretching
~1350	Strong	C=S Stretching
~1120	Strong	C-O-C Stretching (Asymmetric)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/z	Predicted Fragment Ion
134	[M] ⁺ (Molecular Ion)
101	[M - SH] ⁺
88	[M - NH ₂ S] ⁺
75	[M - HNCS] ⁺
59	[CH ₃ OCH ₂ CH ₂] ⁺
45	[CH ₃ OCH ₂] ⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for **1-(2-Methoxyethyl)-2-thiourea**. These should be adapted based on the specific instrumentation and laboratory conditions.

Synthesis of 1-(2-Methoxyethyl)-2-thiourea

A common method for the synthesis of N-substituted thioureas involves the reaction of an amine with an isothiocyanate. For **1-(2-Methoxyethyl)-2-thiourea**, this would typically involve the reaction of 2-methoxyethylamine with a source of thiocyanate, such as ammonium thiocyanate, under acidic conditions to form the corresponding isothiocyanate in situ, which then reacts with another molecule of the amine. Alternatively, reaction of 2-methoxyethylamine with a pre-formed isothiocyanate reagent can be employed.

General Procedure:

- Dissolve 2-methoxyethylamine in a suitable solvent (e.g., ethanol, acetonitrile).
- Add an equimolar amount of an isothiocyanate source (e.g., ammonium thiocyanate followed by an acid catalyst, or a suitable isothiocyanate reagent).
- Stir the reaction mixture at room temperature or with gentle heating.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, the product can be isolated by removal of the solvent under reduced pressure and purified by recrystallization or column chromatography.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Accurately weigh approximately 5-10 mg of purified **1-(2-Methoxyethyl)-2-thiourea**.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle warming or sonication may be used if necessary.

Data Acquisition:

- ^1H NMR: Acquire a proton spectrum using standard parameters. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.

- ^{13}C NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C . Typical parameters include a 30-45° pulse, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of the dry, purified sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

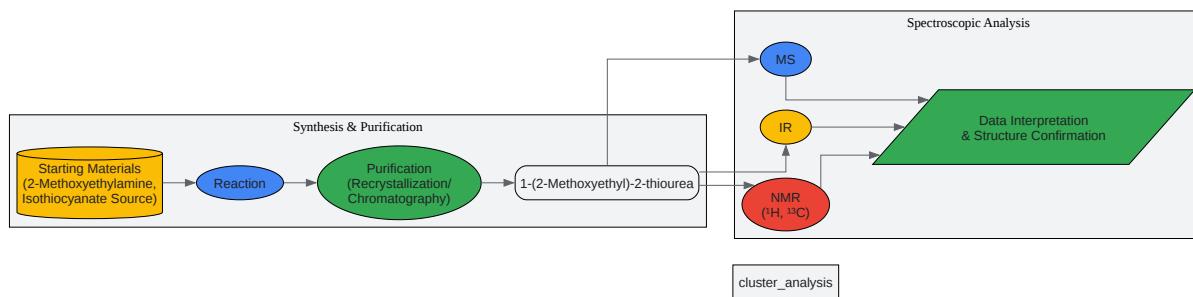
Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and record the sample spectrum.
- Typically, spectra are collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).

Sample Preparation (for EI):


- Dissolve a small amount of the purified sample in a volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
- Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

Data Acquisition (EI):

- Set the ionization energy to 70 eV.
- Acquire data over a mass range of m/z 30-300.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of **1-(2-Methoxyethyl)-2-thiourea**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 1-(2-Methoxyethyl)-2-thiourea: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b016854#spectroscopic-data-nmr-ir-ms-of-1-2-methoxyethyl-2-thiourea\]](https://www.benchchem.com/product/b016854#spectroscopic-data-nmr-ir-ms-of-1-2-methoxyethyl-2-thiourea)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com